Welcome to the BenchChem Online Store!
molecular formula C15H12N4O2 B8603269 4'-Methyl-5-tetrazol-1-yl-biphenyl-3-carboxylic acid

4'-Methyl-5-tetrazol-1-yl-biphenyl-3-carboxylic acid

Cat. No. B8603269
M. Wt: 280.28 g/mol
InChI Key: VKYJXDOIGACUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193368B2

Procedure details

A solution of LiOH.H2O (1.86 g, 44.2 mmol) in H2O (40 mL) was added dropwise to a suspension of 4′-Methyl-5-tetrazol-1-yl-biphenyl-3-carboxylic acid methyl ester (10 g, 34 mmol) in THF (25 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and was stirred until the reaction solution turned clear. Solvent was removed under vacuum and the aqueous solution was acidified by addition of 10% HCl to pH=3. The resulting precipitate was collected and dried to afford 4′-Methyl-5-tetrazol-1-yl-biphenyl-3-carboxylic acid as white solid (8.85 g, 93%). MS (M+H)=281.
Name
LiOH.H2O
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
4′-Methyl-5-tetrazol-1-yl-biphenyl-3-carboxylic acid methyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[Li].O.C[O:5][C:6]([C:8]1[CH:9]=[C:10]([C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=2)[CH:11]=[C:12]([N:14]2[CH:18]=[N:17][N:16]=[N:15]2)[CH:13]=1)=[O:7]>O.C1COCC1>[CH3:25][C:22]1[CH:23]=[CH:24][C:19]([C:10]2[CH:11]=[C:12]([N:14]3[CH:18]=[N:17][N:16]=[N:15]3)[CH:13]=[C:8]([C:6]([OH:7])=[O:5])[CH:9]=2)=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
1.86 g
Type
reactant
Smiles
O[Li].O
Name
4′-Methyl-5-tetrazol-1-yl-biphenyl-3-carboxylic acid methyl ester
Quantity
10 g
Type
reactant
Smiles
COC(=O)C=1C=C(C=C(C1)N1N=NN=C1)C1=CC=C(C=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred until the reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
the aqueous solution was acidified by addition of 10% HCl to pH=3
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC(=CC(=C1)N1N=NN=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.